[4-(3-Chlorophenyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
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Overview
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a triazolopyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and triazolopyrimidine intermediates. The chlorophenyl group is introduced through a substitution reaction. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicinal chemistry, 4-(3-Chlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and triazolopyrimidine moiety are key structural features that facilitate these interactions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Properties
Molecular Formula |
C16H15ClN6O |
---|---|
Molecular Weight |
342.78 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C16H15ClN6O/c17-12-3-1-4-13(11-12)21-7-9-22(10-8-21)15(24)14-19-16-18-5-2-6-23(16)20-14/h1-6,11H,7-10H2 |
InChI Key |
PUNABEPVUJRRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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